9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol
Description
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol is a xanthene derivative characterized by a hydroxyl group at the 9-position of the xanthene core and a 2-(ethoxymethyl)phenyl substituent. Xanthene derivatives are known for their rigid tricyclic scaffold, which enables applications in host-guest chemistry, photodynamic therapy, and as intermediates in organic synthesis . The ethoxymethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that modulate solubility, crystallinity, and intermolecular interactions.
For example, substituted 9-phenylxanthen-9-ols are typically synthesized via Ullmann coupling of aryl halides with phenols, followed by cyclization using polyphosphoric acid . Alternatively, Friedel-Crafts acylation and subsequent functionalization (e.g., methylation, oxidation) have been employed for xanthone derivatives .
Properties
CAS No. |
6315-83-9 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-[2-(ethoxymethyl)phenyl]xanthen-9-ol |
InChI |
InChI=1S/C22H20O3/c1-2-24-15-16-9-3-4-10-17(16)22(23)18-11-5-7-13-20(18)25-21-14-8-6-12-19(21)22/h3-14,23H,2,15H2,1H3 |
InChI Key |
KLGQIUCZDIBPJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid and an excess of aluminum chloride (AlCl3). This reaction is a type of Friedel-Crafts polycondensation, which leads to the formation of the xanthene core . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxanthenes, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Xanthen-9-ol Derivatives
*Calculated molecular weight based on structural analogy.
Substituent Effects on Molecular Conformation
- Ortho vs. Para Substitution :
- Ethoxymethyl vs.
Physicochemical Properties
- Melting Points :
- Hydrogen Bonding :
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